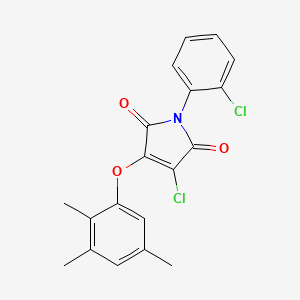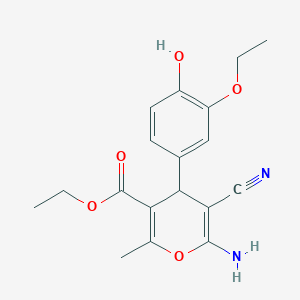![molecular formula C22H26ClFN2O B5156234 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide](/img/structure/B5156234.png)
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide, commonly known as [Compound Name], is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and is known to have various biochemical and physiological effects.
作用机制
[Compound Name] acts as a selective antagonist for dopamine D3 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the reward system of the brain. By blocking the action of dopamine, [Compound Name] can modulate the activity of the reward system and affect behavior.
Biochemical and Physiological Effects
[Compound Name] has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can have an impact on behavior and mood. It has also been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
实验室实验的优点和局限性
One of the advantages of using [Compound Name] in lab experiments is its high selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using [Compound Name] is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions that can be explored in the study of [Compound Name]. One area of research could be the development of more potent and selective dopamine D3 receptor antagonists. Another area of research could be the exploration of the potential therapeutic applications of [Compound Name] in neurological disorders such as drug addiction and schizophrenia. Additionally, the use of [Compound Name] in combination with other drugs could be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, [Compound Name] is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] acts as a selective antagonist for dopamine D3 receptors and has various biochemical and physiological effects. While there are limitations to using [Compound Name] in lab experiments, there are several future directions that can be explored in the study of this compound.
合成方法
The synthesis of [Compound Name] involves the reaction of 3-fluoro-N-methylbenzamide with 1-[2-(4-chlorophenyl)ethyl]-4-piperidinemethanol in the presence of a suitable base. The reaction yields [Compound Name] as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
科学研究应用
[Compound Name] has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] has been used as a radioligand for the imaging of dopamine D3 receptors in the brain. It has also been used as a tool to study the role of dopamine D3 receptors in drug addiction and other neurological disorders.
属性
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN2O/c1-25(22(27)19-3-2-4-21(24)15-19)16-18-10-13-26(14-11-18)12-9-17-5-7-20(23)8-6-17/h2-8,15,18H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYFBTDJNORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)


![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)



![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)